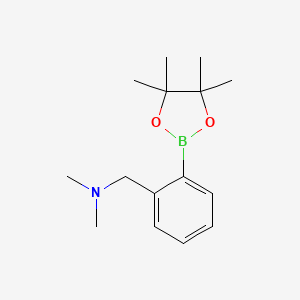
(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid
Descripción general
Descripción
“(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid” is a chemical compound with the CAS Number: 1150114-30-9. It has a molecular weight of 180.96 and its IUPAC name is 2-(methoxycarbonyl)-4-pyridinylboronic acid . It is typically stored in an inert atmosphere, under -20C .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H8BNO4 . Its InChI code is 1S/C7H8BNO4/c1-13-7(10)6-4-5(8(11)12)2-3-9-6/h2-4,11-12H,1H3 and its InChI key is ZTZZDNQZEWCDEP-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its density is approximately 1.3±0.1 g/cm3, and it has a boiling point of 410.1±55.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Organic Synthesis Applications
(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid and its derivatives play a crucial role in the synthesis of complex organic molecules. For instance, they have been utilized in the reactions of alkyl diazoacetates with pyridinium ylides to form diverse compounds, including 3,6-bis(alkoxycarbonyl)-4,5-diazaoctadienoic acid diesters, and tetraalkyl tetrahydropydropyridazine-tetracarboxylates, demonstrating their versatility in organic transformations (Tomilov et al., 2005). Additionally, they serve as key intermediates in the synthesis of HIV protease inhibitors, highlighting their significance in the development of therapeutic agents (Xu et al., 2002).
Material Science Applications
In material science, this compound derivatives have been explored for their potential in creating novel materials. For example, they have been used as protecting groups for carboxylic acids, facilitating the synthesis and modification of polymers (Elladiou & Patrickios, 2012). This application underscores their utility in developing materials with tailored properties.
Catalysis Applications
In the realm of catalysis, these compounds have been investigated for their role in facilitating chemical reactions. For instance, they have been incorporated into palladium-catalyzed processes, such as the cyclization/carbonylation reactions, to synthesize dihydroisoquinolinones, demonstrating their efficacy in catalyzing carbon–carbon and carbon–oxygen bond-forming reactions (Ardizzoia et al., 2008). Moreover, they are utilized in the synthesis of copper(II) complexes, which have been shown to catalyze the methoxycarbonylation of olefins, further illustrating their broad applicability in catalysis (Zulu et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
(2-methoxycarbonylpyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-13-7(10)6-4-5(8(11)12)2-3-9-6/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZZDNQZEWCDEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674862 | |
| Record name | [2-(Methoxycarbonyl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-30-9 | |
| Record name | 2-Pyridinecarboxylic acid, 4-borono-, 2-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Methoxycarbonyl)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methoxycarbonyl)pyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI)](/img/no-structure.png)
![Ethyl 4-[(heptan-2-yl)amino]benzoate](/img/structure/B590724.png)
![6-Ethoxy-N~2~-(propan-2-yl)-N~4~-[(trimethylsilyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B590728.png)

![3-Oxa-4,8-diazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene](/img/structure/B590731.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-phenylpropyl)piperazine](/img/structure/B590734.png)
